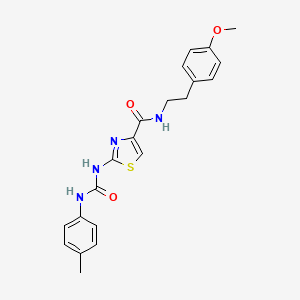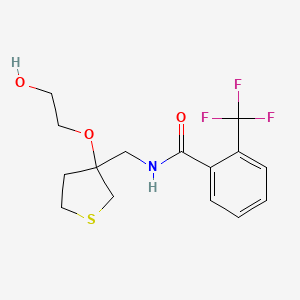
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H18F3NO3S and its molecular weight is 349.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Characterization
Research on thiourea derivatives, including those with benzamide groups and substitutions similar to the structure of interest, focuses on the synthesis and characterization of novel compounds. These studies employ various spectroscopic techniques such as IR, NMR, and elemental analysis to elucidate the structures of newly synthesized molecules. For instance, Limban et al. (2011) synthesized a range of acylthioureas to evaluate their antibiofilm properties, demonstrating the application of synthetic chemistry in developing potential antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Biological Evaluation
Compounds with a similar structural framework have been evaluated for their biological activities, including antimicrobial and anticancer properties. For example, studies have assessed the inhibitory activity of benzamide derivatives against specific enzymes or pathogens, providing a basis for the development of novel therapeutic agents. Uto et al. (2009) identified potent inhibitors of stearoyl-CoA desaturase-1, a key enzyme in lipid metabolism, through structural optimization, indicating the importance of structural studies in drug development (Uto et al., 2009).
Material Science Applications
In the realm of materials science, the precursor and derivative compounds have been used to synthesize novel polymers or materials with specific properties. Research in this area explores the potential of these compounds in creating materials with unique characteristics, such as fluorescence or gelation properties, applicable in sensors, imaging, and other technologies. For example, Mori, Sutoh, & Endo (2005) explored the controlled radical polymerization of an acrylamide containing an amino acid moiety, highlighting the versatility of benzamide derivatives in polymer science (Mori, Sutoh, & Endo, 2005).
Analytical Applications
Some studies focus on the development of analytical methods for detecting specific ions or molecules, utilizing the unique properties of benzamide derivatives. These compounds can serve as sensors or probes in various analytical applications, demonstrating the interdisciplinary nature of research involving such molecules. For example, Younes et al. (2020) synthesized benzamide derivatives for colorimetric sensing of fluoride anions, showcasing the application of these compounds in environmental and analytical chemistry (Younes et al., 2020).
Eigenschaften
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c16-15(17,18)12-4-2-1-3-11(12)13(21)19-9-14(22-7-6-20)5-8-23-10-14/h1-4,20H,5-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOASQOWOWKWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

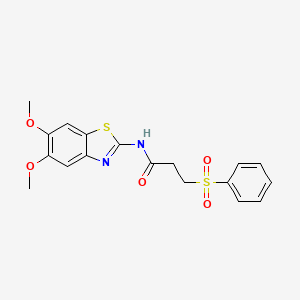

![N-(4-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2533321.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2533323.png)
![Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2533324.png)
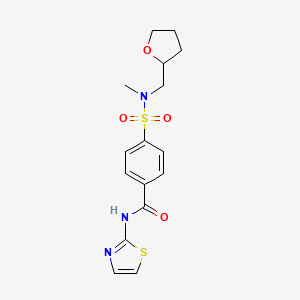

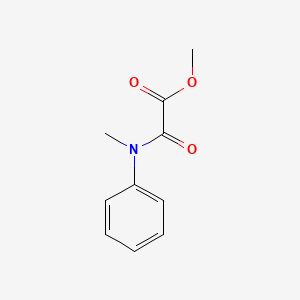


![2-((3-methoxybenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2533334.png)

